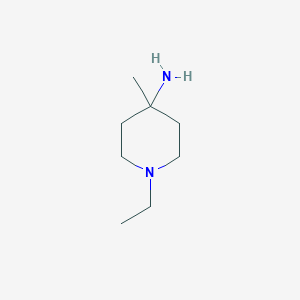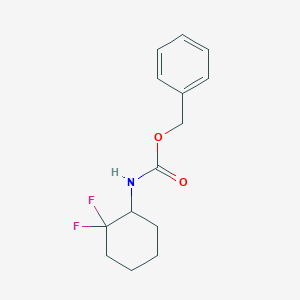
苄基(2,2-二氟环己基)氨基甲酸酯
描述
Benzyl (2,2-difluorocyclohexyl)carbamate is a chemical compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further bonded to a 2,2-difluorocyclohexyl ring
科学研究应用
Benzyl (2,2-difluorocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
- Benzyl (2,2-difluorocyclohexyl)carbamate is an organic compound with the formula C₆H₅CH₂OC(O)NH₂ . It can be viewed as the ester of carbamic acid (O=C(OH)(NH₂)) and benzyl alcohol.
- The compound serves as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C₆H₅CH₂OC(O) group is removable with Lewis acids .
Target of Action
Pharmacokinetics
- Benzyl (2,2-difluorocyclohexyl)carbamate is moderately soluble in water and soluble in organic solvents . Details regarding tissue distribution are not readily available. The compound may undergo enzymatic or chemical transformations in vivo. Information on its excretion pathways is limited.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-difluorocyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of Benzyl (2,2-difluorocyclohexyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Types of Reactions:
Oxidation: Benzyl (2,2-difluorocyclohexyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 2,2-difluorocyclohexylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
相似化合物的比较
Benzyl carbamate: Lacks the difluorocyclohexyl group, making it less sterically hindered.
2,2-difluorocyclohexylamine: Lacks the benzyl carbamate moiety, resulting in different reactivity and applications.
Uniqueness: Benzyl (2,2-difluorocyclohexyl)carbamate is unique due to the combination of the benzyl carbamate and 2,2-difluorocyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
属性
IUPAC Name |
benzyl N-(2,2-difluorocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)9-5-4-8-12(14)17-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMJHIEYQYSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



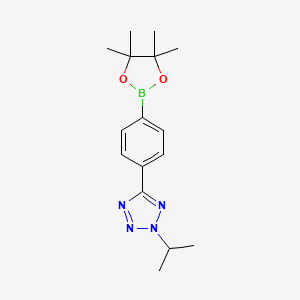
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
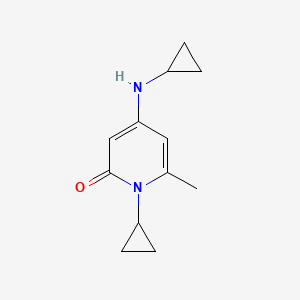
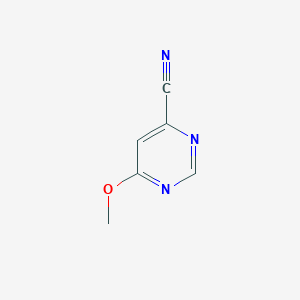
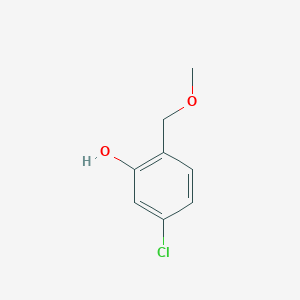
![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)
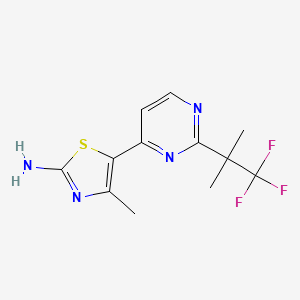
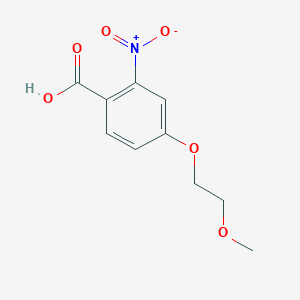
![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
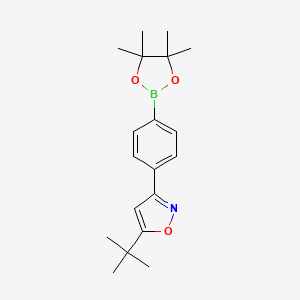
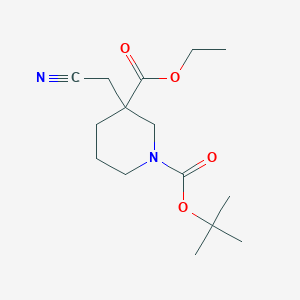
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
